2-(Diéthylamino)acétamide

Vue d'ensemble

Description

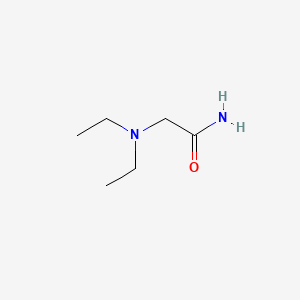

“2-(Diethylamino)acetamide” is a chemical compound with the formula C6H14N2O . It has a molecular weight of 130.1882 . This compound is also known as a component in lidocaine, a common local anesthetic .

Synthesis Analysis

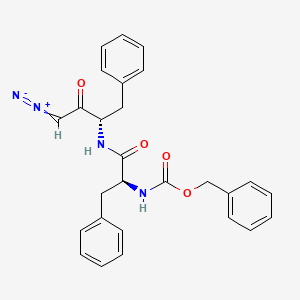

The synthesis of “2-(Diethylamino)acetamide” can be achieved through various methods. One such method involves the reaction of 2-bromoacetannide with diethylamine . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)acetamide” can be represented by the InChI code: InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3, (H2,7,9) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“2-(Diethylamino)acetamide” is a white to pale yellow needle-like solid with a characteristic odor . It has a melting point of 75-77°C . It is insoluble in water .Applications De Recherche Scientifique

Anesthésique local

“2-(Diéthylamino)acétamide”, également connu sous le nom de Lidocaïne, est un médicament anesthésique local qui a été utilisé pour traiter les arythmies et la douleur neuropathique chronique par blocage nerveux périphérique sans effets secondaires importants . Il a été introduit pour la première fois en pratique vétérinaire, mais il est maintenant largement utilisé chez toutes les espèces en raison de ses excellentes propriétés de diffusion et de pénétration, ainsi que de son début rapide de l'analgésie chirurgicale .

Traitement des arythmies

La lidocaïne a été utilisée pour traiter les arythmies, qui sont des problèmes liés à la fréquence ou au rythme des battements cardiaques . Elle agit en bloquant certains signaux électriques du cœur qui peuvent provoquer un rythme cardiaque irrégulier .

Gestion de la douleur neuropathique chronique

La douleur neuropathique chronique, souvent résultant de dommages au système nerveux, peut être gérée avec l'utilisation de la lidocaïne . Elle soulage la douleur en bloquant la transmission des signaux de douleur au cerveau .

Analgésie chirurgicale

En raison de ses excellentes propriétés de diffusion et de pénétration, la lidocaïne est largement utilisée pour fournir un début rapide de l'analgésie chirurgicale . Elle aide à engourdir la zone chirurgicale et réduit la douleur pendant et après la chirurgie .

Formulations pharmaceutiques

La lidocaïne est utilisée dans diverses formulations pharmaceutiques. Par exemple, elle est utilisée dans des formulations en gel . Une méthode chromatographique liquide haute performance en phase inverse isocratique a été développée et validée pour la détermination de la lidocaïne dans une formulation en gel .

Contrôle de la qualité dans l'industrie pharmaceutique

La méthode de détermination de la lidocaïne dans les formulations en gel est spécifique et est utilisée avec succès de manière routinière dans le contrôle de la qualité pour l'analyse des échantillons de gel en vrac et la libération du produit final . Cela garantit la sécurité et l'efficacité des produits pharmaceutiques .

Mécanisme D'action

Target of Action

2-(Diethylamino)acetamide, also known as Lidocaine, is primarily used as a local anesthetic . It targets the sodium channels in the neuronal membrane, inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Mode of Action

The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .

Biochemical Pathways

It is known that the compound interacts with sodium channels in nerve cells, affecting the transmission of nerve impulses

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The elimination half-life of this agent is typically 1.5 to 2.0 hours .

Result of Action

The primary result of the action of 2-(Diethylamino)acetamide is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This makes it an effective local anesthetic. It has also been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(Diethylamino)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(Diethylamino)acetamide and cytochrome P450 enzymes leads to the formation of metabolites through oxidative reactions . Additionally, 2-(Diethylamino)acetamide has been shown to interact with flavin-containing monooxygenase, which catalyzes the N-oxidation of tertiary amines . These interactions highlight the compound’s role in metabolic processes and its potential impact on the pharmacokinetics of other substances.

Cellular Effects

The effects of 2-(Diethylamino)acetamide on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(Diethylamino)acetamide has been shown to modulate the activity of sodium channels, leading to changes in neuronal excitability . This modulation can impact cell signaling pathways and alter gene expression patterns, ultimately affecting cellular metabolism. Furthermore, the compound’s interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species, which can induce oxidative stress and affect cellular function .

Molecular Mechanism

The molecular mechanism of action of 2-(Diethylamino)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, leading to the formation of a complex that facilitates the oxidation of substrates . This binding interaction can result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, 2-(Diethylamino)acetamide has been shown to influence gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms underscore the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diethylamino)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Diethylamino)acetamide is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 2-(Diethylamino)acetamide in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(Diethylamino)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neuronal activity by interacting with sodium channels . At higher doses, 2-(Diethylamino)acetamide can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive oxygen species . The dosage-dependent effects of 2-(Diethylamino)acetamide underscore the need for careful consideration of dosage in experimental and therapeutic contexts.

Metabolic Pathways

2-(Diethylamino)acetamide is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites can then undergo further modification in phase II reactions, such as conjugation with glucuronic acid or glutathione . The involvement of 2-(Diethylamino)acetamide in these metabolic pathways highlights its role in the biotransformation of xenobiotics and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-(Diethylamino)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-(Diethylamino)acetamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of 2-(Diethylamino)acetamide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 2-(Diethylamino)acetamide can undergo post-translational modifications, such as N-oxidation, which can influence its subcellular localization and activity . Understanding the subcellular localization of 2-(Diethylamino)acetamide is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDYOBQQWPTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224998 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-48-5 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7409-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

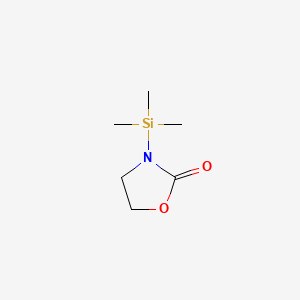

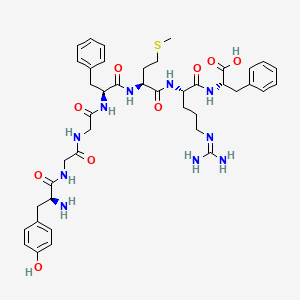

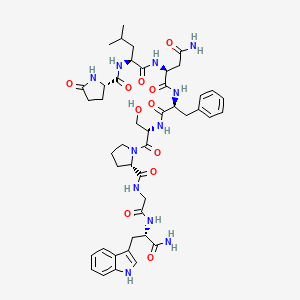

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?

A1: Interestingly, unlike typical antipsychotic drugs, 2-(Diethylamino)acetamide does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.

Q2: How does incorporating 2-(Diethylamino)acetamide into copper complexes impact their anticancer activity?

A2: Research shows that copper(II) complexes incorporating 2-(Diethylamino)acetamide as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].

Q3: What structural features of 2-(Diethylamino)acetamide are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?

A3: Research on analogues of 2-(Diethylamino)acetamide, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.